4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 396719-98-5
Cat. No.: VC4551054
Molecular Formula: C24H18ClN3O2S
Molecular Weight: 447.94
* For research use only. Not for human or veterinary use.
![4-chloro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 396719-98-5](/images/structure/VC4551054.png)
Specification
CAS No. | 396719-98-5 |
---|---|
Molecular Formula | C24H18ClN3O2S |
Molecular Weight | 447.94 |
IUPAC Name | 4-chloro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Standard InChI | InChI=1S/C24H18ClN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29) |
Standard InChI Key | XTEIMEQDOAOEDA-UHFFFAOYSA-N |
SMILES | C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl |
Introduction
Synthesis
The synthesis of similar thieno[3,4-c]pyrazole derivatives typically involves several steps:
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Formation of the Thieno[3,4-c]Pyrazole Scaffold: This often requires the reaction of appropriate thiophene and pyrazole precursors under controlled conditions.
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Introduction of the Phenoxyphenyl Group: This could involve nucleophilic substitution or other coupling reactions.
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Formation of the Benzamide Moiety: This typically involves the reaction of an amine with a carboxylic acid or its derivatives.
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed for characterization.
Biological Activity
Thieno[3,4-c]pyrazole derivatives are known for their significant biological activities, including anti-inflammatory and anticancer properties. These compounds can interact with specific biological targets such as enzymes or receptors involved in disease pathways. Research indicates that similar compounds exhibit significant inhibition against various enzymes involved in cancer progression and inflammation.
Comparison with Similar Compounds
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